molecular formula C22H21F3N4O3 B2533071 4-phenyl-3-(1-{2-[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775532-47-2

4-phenyl-3-(1-{2-[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2533071
CAS No.: 1775532-47-2
M. Wt: 446.43
InChI Key: IYBLVACYQXHNDJ-UHFFFAOYSA-N
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Description

4-phenyl-3-(1-{2-[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a triazolone core, a piperidine ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-(1-{2-[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3-(1-{2-[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-3-(1-{2-[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-phenyl-3-[1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3/c23-22(24,25)32-18-8-6-15(7-9-18)14-19(30)28-12-10-16(11-13-28)20-26-27-21(31)29(20)17-4-2-1-3-5-17/h1-9,16H,10-14H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBLVACYQXHNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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